

# Mechanism of TYK2 activation and regulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | UyCT2    |           |  |  |  |
| Cat. No.:            | B1575638 | Get Quote |  |  |  |

An In-depth Technical Guide to the Mechanism of TYK2 Activation and Regulation

For: Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. TYK2 is a critical mediator of cytokine signaling, playing a pivotal role in both innate and adaptive immunity. It is centrally involved in the signal transduction of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs). Dysregulation of the TYK2 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms governing TYK2 activation and its intricate regulation, summarizes key quantitative data, details essential experimental protocols for its study, and presents visual diagrams of its signaling pathways.

### **TYK2 Domain Architecture and Function**

TYK2 is a large, multidomain protein comprising four principal domains, each with a distinct function in the protein's activation and regulatory cycle.

JH1 (Janus Homology 1) Domain: This is the C-terminal catalytic kinase domain. It
possesses the canonical features of a tyrosine kinase, including an ATP-binding pocket and
an activation loop. Phosphorylation of key tyrosine residues (Y1054/Y1055) within this loop
is essential for full enzymatic activity.



- JH2 (Janus Homology 2) Domain: Known as the pseudokinase domain, JH2 is structurally homologous to the JH1 domain but lacks key catalytic residues, rendering it enzymatically inactive. Its primary role is regulatory; it maintains the JH1 domain in an autoinhibited state. The JH2 domain contains an ATP-binding pocket, and the binding of ATP to this site can stabilize the domain. This domain is the target of novel allosteric inhibitors.
- SH2 (Src Homology 2) Domain: This domain facilitates protein-protein interactions by binding to specific phosphotyrosine motifs on cytokine receptors and other signaling molecules, including STATs.
- FERM (Band 4.1, Ezrin, Radixin, Moesin) Domain: Located at the N-terminus, the FERM domain is crucial for the association of TYK2 with the cytoplasmic tails of cytokine receptors.

### **Mechanism of TYK2 Activation**

The activation of TYK2 is a tightly controlled, multi-step process initiated by cytokine binding to their cognate receptors on the cell surface.

- Cytokine Binding and Receptor Dimerization: Cytokines such as IL-12, IL-23, or Type I IFNs bind to their specific receptor subunits. This binding event induces a conformational change, leading to the dimerization or oligomerization of the receptor chains.
- Juxtaposition and Trans-phosphorylation: TYK2 is constitutively associated with the
  intracellular domain of one of the receptor chains (e.g., IFNAR1, IL-12Rβ1). Receptor
  dimerization brings two JAK family members (e.g., TYK2 and JAK1, or TYK2 and JAK2) into
  close proximity. This allows for the reciprocal trans-phosphorylation of the JAKs on their
  activation loop tyrosine residues. For human TYK2, these are tyrosines 1054 and 1055.
- Full Catalytic Activity: This activation loop phosphorylation induces a conformational change in the JH1 kinase domain, relieving autoinhibition and enabling full catalytic activity.
- Receptor and STAT Phosphorylation: The now fully active TYK2 (along with its partner JAK)
  phosphorylates multiple tyrosine residues on the cytoplasmic tails of the cytokine receptors.
  These newly created phosphotyrosine sites serve as docking sites for the SH2 domains of
  Signal Transducer and Activator of Transcription (STAT) proteins.



- STAT Activation and Dimerization: Upon recruitment to the receptor complex, STATs are themselves phosphorylated by TYK2. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize via their own SH2 domains, and translocate to the nucleus.
- Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.

// Activation Steps Cytokine -> receptor1 [label="1. Binding & Dimerization"]; Cytokine -> receptor2 [style=invis];

{rank=same; receptor1; receptor2}

TYK2\_active [label="Active p-TYK2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"]; JAK2 active [label="Active p-JAK2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

TYK2\_inactive -> TYK2\_active [label="2. Trans-phosphorylation", style=dashed, arrowhead=open]; JAK2\_inactive -> JAK2\_active [style=dashed, arrowhead=open]; TYK2\_inactive -> JAK2\_active [label="P", dir=forward, arrowhead=tee, color="#EA4335"]; JAK2\_inactive -> TYK2\_inactive [label="P", dir=forward, arrowhead=tee, color="#EA4335"];

receptor1\_p [label="Phosphorylated\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFF", peripheries=2];

TYK2\_active -> receptor1\_p [label="3. Receptor\nPhosphorylation", style=dashed, arrowhead=open]; JAK2\_active -> receptor1\_p [style=dashed, arrowhead=open];

STAT inactive -> receptor1 p [label="4. STAT Recruitment"];

STAT\_p [label="p-STAT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFF"];

receptor1 p -> STAT p [label="5. STAT Phosphorylation"];

STAT\_p -> STAT\_dimer [label="6. Dimerization"]; STAT\_dimer -> DNA [label="7. Nuclear Translocation"]; DNA -> Transcription [label="8. Transcription Initiation"];

### Foundational & Exploratory





}

// Logical flow edges receptor1 -> receptor1\_p [style=invis]; TYK2\_inactive -> receptor1
[style=invis]; JAK2\_inactive -> receptor2 [style=invis]; TYK2\_active -> receptor1 [style=invis];
JAK2\_active -> receptor2 [style=invis];

Caption: Canonical TYK2 activation via the JAK-STAT signaling cascade.

# **Regulation of TYK2 Activity**

Given its potent pro-inflammatory functions, TYK2 activity is subject to multiple layers of negative regulation to prevent excessive signaling and maintain immune homeostasis.

- Autoinhibition by the JH2 Pseudokinase Domain: In the basal state, the JH2 domain
  physically interacts with the JH1 kinase domain, imposing a steric hindrance that locks the
  kinase domain in an inactive conformation. This intramolecular interaction prevents ATP
  binding and substrate access to the JH1 active site. The binding of selective allosteric
  inhibitors to the JH2 domain can stabilize this autoinhibited state.
- Protein Tyrosine Phosphatases (PTPs): PTPs, such as PTPN2, can dephosphorylate the key tyrosine residues in the TYK2 activation loop, thereby inactivating the kinase and terminating the signaling cascade.
- Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins, particularly SOCS1 and SOCS3, are transcriptional targets of the JAK-STAT pathway and act in a classic negative feedback loop. SOCS proteins can bind to phosphorylated cytokine receptors, sterically blocking STAT recruitment. Additionally, they can directly bind to JAKs, including TYK2, and inhibit their kinase activity. They also target JAKs for proteasomal degradation by recruiting E3 ubiquitin ligases.

// Regulatory Actions JH2 -> TYK2\_inactive [label="Autoinhibition\n(Stabilizes Inactive State)", arrowhead="tee", color="#EA4335", style=dashed]; PTPN2 -> TYK2\_active [label="Dephosphorylation\n(Removes 'P')", arrowhead="tee", color="#EA4335"]; SOCS3 -> TYK2\_active [label="Direct Inhibition &\nUbiquitination-Degradation", arrowhead="tee", color="#EA4335"];



// Connection for context TYK2\_active -> SOCS3 [label="Induces SOCS3 Expression\n(Negative Feedback)", style=dotted, dir=back, color="#4285F4", constraint=false]; }

Caption: Key negative regulatory mechanisms controlling TYK2 activity.

# **Quantitative Data Summary**

The development of selective TYK2 inhibitors has been facilitated by a deep understanding of its structural and kinetic properties. The tables below summarize key quantitative data related to ligand binding and inhibitor selectivity.

Table 1: Ligand Binding Affinities for TYK2 Domains

| Ligand                    | TYK2 Domain | Assay Method                 | Affinity (Kd) | Reference |
|---------------------------|-------------|------------------------------|---------------|-----------|
| ATP                       | JH2         | Surface Plasmon<br>Resonance | 24 μΜ         | [1]       |
| Mant-ATP                  | JH2         | Spectrofluoromet ry          | 15 μΜ         | [1]       |
| Deucravacitinib           | JH2         | HTRF Binding<br>Assay        | 0.2 nM (IC50) | [2]       |
| Deucravacitinib           | JH2         | Morrison Titration           | 0.02 nM (Ki)  | [2]       |
| Novel Ligand<br>(SHR9332) | JH2         | Biochemical<br>Assay         | 0.04 nM       | [3]       |

Table 2: Selectivity Profile of Deucravacitinib vs. Other JAK Inhibitors

Data from in vitro whole-blood assays.



| Inhibitor              | Target<br>Pathway     | IC50 (nM)             | Selectivity vs.<br>TYK2/JAK2 | Reference |
|------------------------|-----------------------|-----------------------|------------------------------|-----------|
| Deucravacitinib        | TYK2/JAK2 (IL-<br>23) | 5.3                   | -                            | [4][5]    |
| JAK1/JAK3 (IL-2)       | 2300                  | ~434-fold             | [4][5]                       |           |
| JAK2/JAK2 (GM-<br>CSF) | >10000                | >1886-fold            | [4][5]                       | _         |
| Tofacitinib            | TYK2/JAK2 (IL-<br>23) | 3400                  | -                            | [4][5]    |
| JAK1/JAK3 (IL-2)       | 19                    | ~179-fold vs.<br>TYK2 | [4][5]                       |           |
| JAK2/JAK2 (GM-<br>CSF) | 120                   | ~28-fold vs.<br>TYK2  | [4][5]                       | _         |
| Upadacitinib           | TYK2/JAK2 (IL-<br>23) | 4900                  | -                            | [4][5]    |
| JAK1/JAK3 (IL-2)       | 43                    | ~114-fold vs.<br>TYK2 | [4][5]                       |           |
| JAK2/JAK2 (GM-<br>CSF) | 160                   | ~31-fold vs.<br>TYK2  | [4][5]                       | _         |

# Detailed Experimental Protocols In Vitro TYK2 Kinase Assay

This protocol is for measuring the enzymatic activity of recombinant TYK2 and the potency of inhibitors.

#### Materials:

- Active, recombinant human TYK2 protein
- Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl<sub>2</sub>, 2.5mM MnCl<sub>2</sub>)



- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP (at Km concentration)
- Test compounds (inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

#### Procedure:

- Reagent Preparation: Thaw all reagents on ice. Prepare a 5x Kinase Assay Buffer. Dilute the substrate in an appropriate buffer to the desired working concentration.
- Compound Plating: Serially dilute test compounds in DMSO. Add 1  $\mu$ L of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.
- Enzyme Preparation: Dilute the active TYK2 enzyme to a 2x working concentration in Kinase Assay Buffer.
- Reaction Initiation: Add 10  $\mu$ L of a 2x ATP/Substrate mix to each well. Immediately after, add 10  $\mu$ L of the 2x TYK2 enzyme solution to initiate the reaction. The final volume should be 20  $\mu$ L.
- Incubation: Shake the plate gently and incubate at room temperature for 40-60 minutes.
- Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 40  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



### Co-Immunoprecipitation (Co-IP) of Endogenous TYK2

This protocol is for identifying protein-protein interactions with TYK2 in a cellular context.

#### Materials:

- Cells expressing endogenous TYK2 (e.g., human T-cell line)
- Co-IP Lysis Buffer (non-denaturing, e.g., 50mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
- Anti-TYK2 antibody (IP-grade)
- Isotype control IgG antibody
- Protein A/G magnetic beads
- Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% NP-40)
- Elution Buffer (e.g., 1x Laemmli sample buffer)

#### Procedure:

- Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet with ice-cold Co-IP Lysis Buffer for 30 minutes on ice with occasional vortexing.
- Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.
- Pre-clearing (Optional but Recommended): Add Protein A/G magnetic beads to the cleared lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.
- Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add the anti-TYK2 antibody (or control IgG) and incubate overnight at 4°C on a rotator.
- Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

## Foundational & Exploratory





- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
- Elution: After the final wash, remove all supernatant. Add 30-50  $\mu$ L of Elution Buffer to the beads and heat at 95°C for 5-10 minutes to elute the protein complexes.
- Analysis: Pellet the beads and collect the supernatant. Analyze the eluate by Western blotting using antibodies against suspected interacting proteins.





Click to download full resolution via product page

Caption: A generalized workflow for Co-Immunoprecipitation of TYK2.



### Cellular Phospho-STAT3 Assay via Flow Cytometry

This protocol measures the phosphorylation of STAT3 in response to cytokine stimulation, which is a direct downstream readout of TYK2 activity.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
- Cytokine for stimulation (e.g., IL-23, 10-100 ng/mL)
- Fixation Buffer (e.g., 1.5% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% Methanol)
- Fluorochrome-conjugated antibodies: anti-pSTAT3 (Y705), and cell surface markers (e.g., anti-CD3, anti-CD4) to identify cell populations.
- Flow Cytometer

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension of PBMCs or cultured cells at a concentration of  $1-5 \times 10^6$  cells/mL.
- Stimulation: Add the cytokine (e.g., IL-23) to the cells and incubate at 37°C for 15-20 minutes. Include an unstimulated control. If testing inhibitors, pre-incubate cells with the compound for 1-2 hours before adding the cytokine.
- Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
- Permeabilization: Pellet the cells by centrifugation and discard the supernatant. Resuspend
  the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes. This
  allows antibodies to access intracellular targets.



- Staining: Wash the cells twice with FACS buffer (PBS + 2% FBS). Resuspend the cells in FACS buffer containing the anti-pSTAT3 antibody and any cell surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
- Final Wash: Wash the cells twice with FACS buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer,
   ensuring to collect a sufficient number of events for each sample.
- Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Analyze the
  median fluorescence intensity (MFI) of the pSTAT3 signal in stimulated vs. unstimulated and
  inhibitor-treated samples.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 3. skin.dermsquared.com [skin.dermsquared.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Mechanism of TYK2 activation and regulation].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575638#mechanism-of-tyk2-activation-and-regulation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com